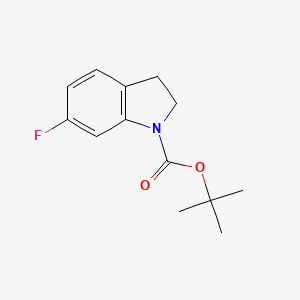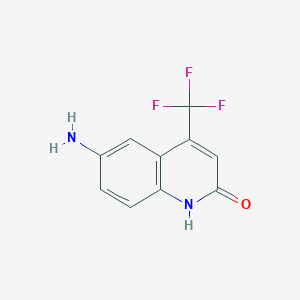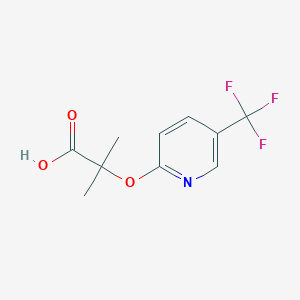![molecular formula C7H4BrFN2 B1591496 7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine CAS No. 446284-38-4](/img/structure/B1591496.png)
7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine
Descripción general
Descripción
“7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine” is a compound with the molecular formula C7H4BrFN2 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine” consists of a pyrrole ring fused with a pyridine ring, with bromine and fluorine substituents . The exact structural details are not available in the current resources.
Physical And Chemical Properties Analysis
“7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine” is a white to yellow solid . Its molecular weight is 215.02 . Other physical and chemical properties are not available in the current resources.
Aplicaciones Científicas De Investigación
Nitrogen-Boron Coordination in Pyridoxaboroles
Pyridoxaboroles, containing pyridine and oxaborole rings, have been synthesized from halopyridines. This research illustrates the structural versatility of pyridine derivatives in forming coordination polymers and H-bonded chains, showcasing their application in designing new materials with unique molecular architectures (Steciuk et al., 2015).
Selective Chemosensors for Metal Ions
7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine derivatives have been applied in the development of chemosensors. For example, pyrrolidine constrained bipyridyl-dansyl conjugates serve as selective sensors for aluminum ions, indicating the compound's role in environmental monitoring and diagnostics (Maity & Govindaraju, 2010).
Fluorescent Chemosensors for Iron Ions
Pyrrolo[3,4-c]pyridine-based fluorophores exhibit high selectivity for Fe3+/Fe2+ ions, demonstrating the potential of 7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine derivatives in bioimaging and the development of fluorescent chemosensors for medical and environmental applications (Maity et al., 2018).
Synthesis of Biologically Active Compounds
The synthesis of complex molecules, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, highlights the utility of 7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine derivatives in creating intermediates for the development of biologically active compounds, impacting pharmaceutical research (Wang et al., 2016).
Propiedades
IUPAC Name |
7-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-7-6-4(1-2-10-6)5(9)3-11-7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXWLGHHUDAXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580927 | |
| Record name | 7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine | |
CAS RN |
446284-38-4 | |
| Record name | 7-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

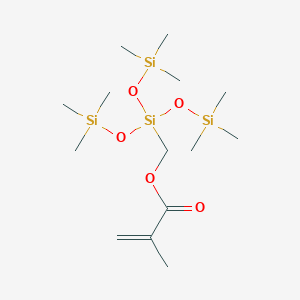

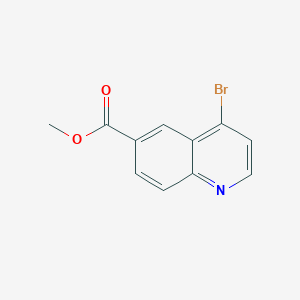
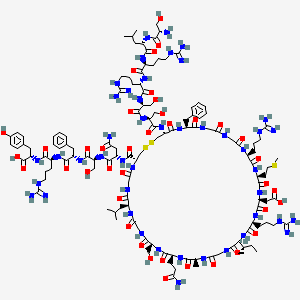

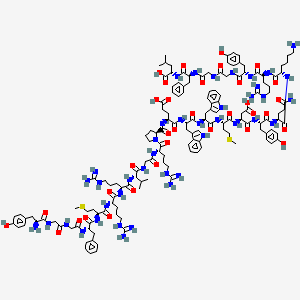
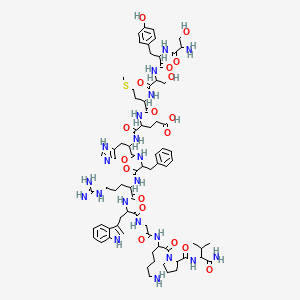
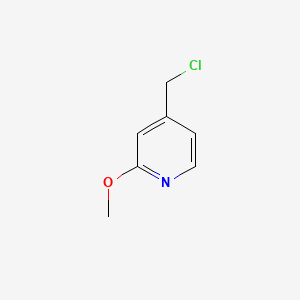

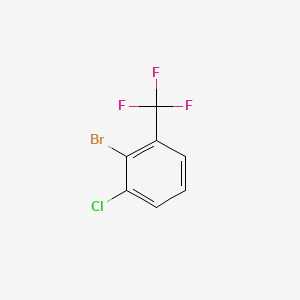
![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)
